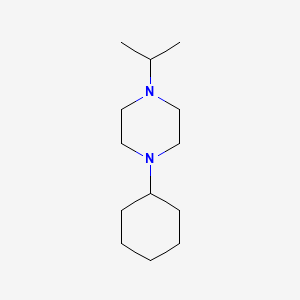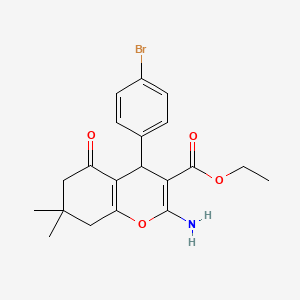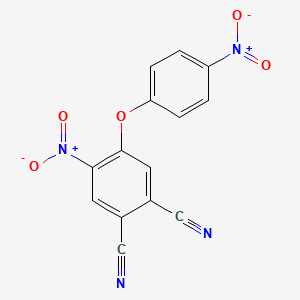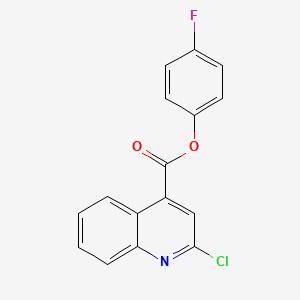![molecular formula C19H23ClN2O3 B10880401 2-(5-Chloro-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide CAS No. 938016-75-2](/img/structure/B10880401.png)
2-(5-Chloro-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group, an ethoxy group, and an acetamide moiety. Its synthesis and reactivity make it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The initial step involves the reaction of 5-chloro-2-ethoxyphenol with a suitable halogenating agent to introduce the chloro substituent.
Aminomethylation: The phenoxy intermediate is then subjected to aminomethylation using 1-phenylethylamine in the presence of a suitable catalyst.
Acetamidation: The final step involves the reaction of the aminomethylated intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Chloro-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding phenoxy acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenoxyacetamides.
Aplicaciones Científicas De Investigación
2-(5-Chloro-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Chloro-2-ethoxy-4-{[(4-piperidinylmethyl)amino]methyl}phenoxy)-N-(2-methyl-2-propanyl)acetamide
- 2-(5-Chloro-2-ethoxy-4-{[(1-hydroxy-2-methyl-2-propanyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide hydrochloride
Uniqueness
2-(5-Chloro-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
938016-75-2 |
|---|---|
Fórmula molecular |
C19H23ClN2O3 |
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
2-[5-chloro-2-ethoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C19H23ClN2O3/c1-3-24-17-9-15(16(20)10-18(17)25-12-19(21)23)11-22-13(2)14-7-5-4-6-8-14/h4-10,13,22H,3,11-12H2,1-2H3,(H2,21,23) |
Clave InChI |
FZIPBKMZGIZFKE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)CNC(C)C2=CC=CC=C2)Cl)OCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,3-Dimethoxyphenyl)[4-(2-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10880347.png)
![1-(3-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10880350.png)
![2-[({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10880355.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](4-methoxyphenyl)methanone](/img/structure/B10880358.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10880363.png)

![3-[(4-bromophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10880369.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-chlorobenzohydrazide](/img/structure/B10880373.png)
![(4Z)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880377.png)
![(4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880384.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylcyclohexyl)piperazine](/img/structure/B10880409.png)

